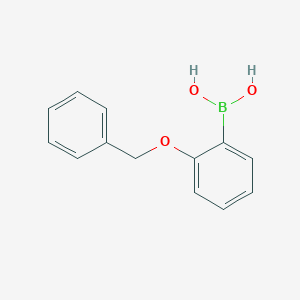

2-Benzyloxyphenylboronic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAIDINWZOCYQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378308 | |

| Record name | 2-Benzyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190661-29-1 | |

| Record name | 2-Benzyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-(benzyloxy)phenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Benzyloxyphenylboronic acid structural formula and properties

An In-depth Technical Guide to 2-Benzyloxyphenylboronic Acid

Introduction

This compound, with the CAS Number 190661-29-1, is a versatile organoboron compound extensively utilized in organic synthesis and medicinal chemistry.[1] As a derivative of phenylboronic acid, it serves as a crucial building block, particularly in palladium-catalyzed cross-coupling reactions, for the formation of carbon-carbon bonds.[2] Its stability, ease of handling, and reactivity make it an indispensable reagent for researchers, scientists, and drug development professionals in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2][3] This guide provides a comprehensive overview of its structural formula, properties, core applications, and detailed experimental protocols.

Structural Information and Chemical Identity

This compound is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂] and an adjacent benzyloxy group (-OCH₂C₆H₅). This structure allows for its participation in a wide array of chemical transformations.

Caption: 2D Structural representation of this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below. This data is essential for determining appropriate reaction conditions, solvents, and storage procedures.

| Property | Value | Reference(s) |

| CAS Number | 190661-29-1 | [1] |

| Molecular Formula | C₁₃H₁₃BO₃ | [1] |

| Molecular Weight | 228.05 g/mol | [1][4][] |

| Appearance | White Solid | [6] |

| Melting Point | 105-110 °C | [][6] |

| Boiling Point | 428.7 ± 47.0 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [6] |

| Solubility | Dichloromethane, Ethyl Acetate (B1210297), Methanol | [6] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [6] |

| Synonyms | 2-(Phenylmethoxy)benzeneboronic acid, 2-(Phenylmethyl)oxyphenylboronic acid | [1][7] |

| InChI Key | MCAIDINWZOCYQK-UHFFFAOYSA-N | [] |

Core Applications in Research and Development

This compound is a key reagent in multiple advanced organic reactions. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming C-C bonds.[2][8]

Key applications include:

-

Suzuki-Miyaura Cross-Coupling: It serves as the organoboron partner to couple with aryl, vinyl, or alkyl halides and triflates, enabling the synthesis of complex biaryl compounds and other substituted aromatics.[2][][8]

-

Pharmaceutical Synthesis: The compound is a versatile building block in the development of pharmaceuticals, including various kinase inhibitors.[2][6]

-

Catalysis Research: It is used as a reactant in other palladium-catalyzed reactions such as selective hydroxylations and oxidative Heck reactions.[][6]

-

Materials Science: This boronic acid derivative is applied in the development of advanced materials like polymers, sensors, and nanomaterials.[2]

-

Fluorination Reactions: It can act as a reactant in metal-free electrophilic fluorination processes.[][6]

Key Experimental Protocols

The most prominent application of this compound is the Suzuki-Miyaura cross-coupling reaction. Below is a detailed, representative protocol for this transformation.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of this compound with an aryl bromide.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, typically 4:1:1 ratio)

-

Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).[8]

-

Solvent Addition and Degassing: Add the solvent mixture to the flask. To ensure an inert atmosphere, which is critical for catalyst stability, degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[8]

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).[8]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8]

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active palladium(0) catalyst, forming a palladium(II) intermediate.[8]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which re-enters the cycle.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-(Benzyloxy)phenylboronic acid 190661-29-1 [sigmaaldrich.com]

- 6. This compound | 190661-29-1 [m.chemicalbook.com]

- 7. This compound - CAS:190661-29-1 - Sunway Pharm Ltd [3wpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzyloxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Benzyloxyphenylboronic acid, a versatile reagent with significant applications in organic synthesis and medicinal chemistry. This document details the synthetic pathway, purification methods, and analytical characterization of the title compound, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Introduction

This compound is an arylboronic acid that serves as a key building block in a variety of chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][][3] Its utility extends to the synthesis of complex organic molecules, including kinase inhibitors and other biologically active compounds.[4] The presence of the benzyloxy group at the ortho position offers unique steric and electronic properties that can influence the reactivity and selectivity of its coupling reactions. This guide provides a detailed protocol for its preparation from readily available starting materials and a comprehensive analysis of its spectroscopic and physical properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction of 2-benzyloxybromobenzene, followed by borylation with a trialkyl borate (B1201080) and subsequent hydrolysis.

Synthesis Pathway

The overall synthetic scheme is presented below:

Figure 1: Synthesis pathway of this compound.

Experimental Protocol

Materials:

-

2-Benzyloxybromobenzene

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

-

Triisopropyl borate (B(OiPr)₃)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 3N aqueous solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A solution of 2-benzyloxybromobenzene (8.4 g, 31.9 mmol, 1.0 eq.) in 50 mL of anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

To this cooled solution, n-butyllithium (19.93 mL of a 1.6 M solution in hexanes, 31.9 mmol, 1.0 eq.) is added dropwise via syringe over a period of 15 minutes, ensuring the internal temperature does not rise significantly.

-

The reaction mixture is stirred at -78 °C for an additional 30 minutes, during which the formation of the lithiated intermediate occurs.

-

In a separate flask, a solution of triisopropyl borate (30 g, 159.5 mmol, 5.0 eq.) in 50 mL of anhydrous THF is prepared and cooled to -78 °C.

-

The freshly prepared solution of the lithiated derivative is then slowly added via cannula to the cooled triisopropyl borate solution.

-

After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred for 4 hours.

-

The reaction is quenched by pouring the mixture into 20 mL of 3N aqueous HCl.

-

The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with water, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica (B1680970) gel column chromatography using a mixture of cyclohexane and ethyl acetate (9:1) as the eluent.

-

The fractions containing the pure product are combined and the solvent is evaporated to afford this compound as a white solid.[5]

Reaction Data

| Parameter | Value | Reference |

| Starting Material | 2-Benzyloxybromobenzene | [5] |

| Reagents | n-BuLi, B(OiPr)₃ | [5] |

| Solvent | THF | [5] |

| Reaction Temperature | -78 °C to room temperature | [5] |

| Reaction Time | ~5 hours | [5] |

| Product Yield | 47% | [5] |

| Appearance | White Solid | [4] |

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by various analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃BO₃ | [1][] |

| Molecular Weight | 228.05 g/mol | [1][] |

| Melting Point | 105-110 °C | [1][4] |

| Appearance | White Solid | [4] |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol (B129727) | [4] |

Spectroscopic Analysis Workflow

The following workflow outlines the typical process for the spectroscopic characterization of this compound.

Figure 2: Analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For arylboronic acids, sample preparation and solvent choice can be critical to obtaining high-quality spectra due to the potential for oligomerization.[1]

Experimental Protocol for NMR Analysis:

-

Approximately 10-20 mg of the purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

The sample is thoroughly mixed to ensure homogeneity.

-

¹H NMR and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Expected ¹H NMR Spectral Data (Predicted):

-

~7.8-8.2 ppm: A doublet or doublet of doublets corresponding to the aromatic proton ortho to the boronic acid group.

-

~7.2-7.5 ppm: A multiplet corresponding to the protons of the benzyl (B1604629) group's phenyl ring.

-

~6.9-7.2 ppm: Multiplets corresponding to the remaining protons on the phenylboronic acid ring.

-

~5.1-5.3 ppm: A singlet corresponding to the benzylic methylene (B1212753) (-CH₂-) protons.

-

~4.5-6.0 ppm (broad): A broad singlet corresponding to the hydroxyl (-OH) protons of the boronic acid group. The chemical shift of this peak can vary significantly with concentration and solvent.

Expected ¹³C NMR Spectral Data (Predicted):

-

~160-165 ppm: Carbon attached to the benzyloxy group.

-

~135-140 ppm: Quaternary carbon of the benzyl group's phenyl ring.

-

~110-135 ppm: Aromatic carbons. The carbon bearing the boronic acid group may be difficult to observe due to quadrupolar relaxation.

-

~70-75 ppm: Benzylic methylene carbon (-CH₂-).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure of the compound through fragmentation analysis.

Experimental Protocol for Mass Spectrometry:

-

A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 228.05).

-

Fragmentation Pattern: Common fragmentation pathways for benzylic ethers involve cleavage of the benzylic C-O bond. A significant fragment ion would be the tropylium (B1234903) ion at m/z = 91, resulting from the loss of the phenoxyboronic acid radical. Another possible fragmentation is the loss of the benzyl group to give the 2-hydroxyphenylboronic acid cation radical.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular scaffolds found in many drug candidates. For instance, it can be utilized in the synthesis of kinase inhibitors, where the biaryl moiety formed through coupling is often a key structural feature for binding to the enzyme's active site.

The logical relationship for its application in drug discovery can be visualized as follows:

Figure 3: Role in drug development.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocols and tabulated data offer a practical resource for researchers in the fields of organic synthesis and drug discovery. The reliable synthesis and thorough characterization of this important building block are essential for its successful application in the development of novel chemical entities.

References

An In-Depth Technical Guide to 2-Benzyloxyphenylboronic Acid for Researchers and Drug Development Professionals

Introduction: 2-Benzyloxyphenylboronic acid is a versatile synthetic intermediate of significant interest to researchers in organic chemistry and drug discovery. Its utility primarily stems from its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications.

Physical and Chemical Properties

This compound is a white solid at room temperature.[] Key physical and chemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃BO₃ | [2][3] |

| Molecular Weight | 228.05 g/mol | [2][3] |

| Melting Point | 105-110 °C | [2] |

| Appearance | White solid/powder | [][4] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate (B1210297), Methanol. | |

| CAS Number | 190661-29-1 | [2][3] |

Structural Information:

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the lithiation of 2-benzyloxybromobenzene followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.

Experimental Protocol: Synthesis from 2-Benzyloxybromobenzene

-

Reaction Setup: A solution of 2-benzyloxybromobenzene (8.4 g, 31.9 mmol) in 50 mL of anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: To this cooled solution, n-butyllithium (n-BuLi) (19.93 mL of a 1.6 M solution in hexane, 31.9 mmol) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 30 minutes.

-

Borylation: Triisopropyl borate (10.8 mL, 47.9 mmol) is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) until the solution becomes acidic.

-

Workup and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a white solid.

Key Chemical Reactions and Experimental Protocols

This compound is a valuable building block in a variety of chemical transformations. Its primary applications lie in palladium-catalyzed cross-coupling reactions, selective hydroxylations, oxidative Heck reactions, and electrophilic fluorinations.[2]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. This compound serves as an excellent coupling partner in these reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, this compound (1.2 equivalents), an aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (K₂CO₃) (2.0 equivalents) are combined.

-

Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base, is added.

-

Reaction Execution: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) and then heated to a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired biaryl product.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Selective Hydroxylation

Arylboronic acids can be converted to phenols through a palladium-catalyzed hydroxylation process. This transformation is valuable for synthesizing substituted phenol (B47542) derivatives.

Experimental Protocol: General Procedure for Selective Hydroxylation

-

Reaction Setup: this compound (1.0 equivalent) is dissolved in a suitable solvent such as a mixture of t-butanol and water.

-

Reagent Addition: A palladium catalyst, for instance, palladium acetate (Pd(OAc)₂), and an oxidant, such as Oxone®, are added to the solution.

-

Reaction Execution: The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Workup and Purification: The reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate). The mixture is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product, 2-(benzyloxy)phenol, is purified by column chromatography.

Oxidative Heck Reaction

The oxidative Heck reaction allows for the coupling of arylboronic acids with olefins. This reaction provides a direct method for the synthesis of substituted alkenes.

Experimental Protocol: General Procedure for Oxidative Heck Reaction

-

Reaction Setup: In a reaction tube, this compound (1.0 equivalent), a palladium catalyst like Pd(OAc)₂ (0.02 equivalents), and a phosphine (B1218219) ligand such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) (0.03 equivalents) are combined under an inert atmosphere.

-

Reagent Addition: The olefin (2.0 equivalents) and a suitable solvent, such as freshly distilled acetone, are added.

-

Reaction Execution: The reaction mixture is stirred vigorously and heated to around 70 °C for several hours.

-

Workup and Purification: After cooling, the reaction is worked up by adding aqueous HCl and extracting with an organic solvent like dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography on silica gel.

Caption: Key reaction pathways of this compound.

Metal-Free Electrophilic Fluorination

The introduction of fluorine atoms into organic molecules is of great importance in medicinal chemistry. Arylboronic acids can undergo electrophilic fluorination to produce the corresponding aryl fluorides.

Experimental Protocol: General Procedure for Electrophilic Fluorination

-

Reaction Setup: this compound (1.0 equivalent) is dissolved in an appropriate solvent, such as acetonitrile.

-

Reagent Addition: An electrophilic fluorinating agent, for example, Selectfluor™, is added to the solution.

-

Reaction Execution: The reaction is typically stirred at room temperature or with mild heating. The progress of the reaction is monitored by TLC or NMR spectroscopy.

-

Workup and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the fluorinated product.

Applications in Research and Drug Development

This compound is a valuable tool for medicinal chemists and researchers in the synthesis of complex organic molecules. Its ability to participate in a diverse range of C-C and C-heteroatom bond-forming reactions makes it an important precursor for the synthesis of:

-

Biaryl-containing compounds: These are common structural motifs in many biologically active molecules and pharmaceutical agents.

-

Substituted phenols and their derivatives: These are important intermediates in the synthesis of a wide range of organic compounds.

-

Styrenes and other substituted alkenes: These are useful building blocks in polymer chemistry and materials science.

-

Fluorinated aromatic compounds: The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates.

Safety Information:

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

This technical guide provides a foundational understanding of the properties and reactivity of this compound. The detailed protocols serve as a starting point for researchers to utilize this versatile reagent in their synthetic endeavors. As with any chemical procedure, it is crucial to consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any experimental work.

References

Technical Guide: Physicochemical Properties of 2-Benzyloxyphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides core physicochemical data for 2-Benzyloxyphenylboronic acid, a reagent often utilized in synthetic organic chemistry, particularly in cross-coupling reactions. The molecular formula and molecular weight are presented, supported by a logical relationship diagram.

Core Chemical Data

This compound is an organic compound containing a phenylboronic acid moiety and a benzyloxy substituent. Its fundamental properties are essential for stoichiometric calculations, analytical characterization, and experimental design. The key quantitative identifiers for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Identifier | Value | Citations |

| Molecular Formula | C₁₃H₁₃BO₃ | [1][][3][4][5] |

| Molecular Weight | 228.05 g/mol | [1][][3] |

| CAS Number | 190661-29-1 | [1][][4] |

| Linear Formula | C₆H₅CH₂OC₆H₄B(OH)₂ | |

| Synonyms | 2-(Phenylmethoxy)benzeneboronic acid, 2-(Phenylmethyl)oxyphenylboronic acid | [1][4] |

Experimental Protocols

The data presented in Table 1 are derived from standard analytical chemistry techniques.

-

Molecular Weight is typically determined experimentally using mass spectrometry (MS), which measures the mass-to-charge ratio of ionized molecules.

-

Molecular Formula is confirmed through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis, which determines the percentage composition of constituent elements (carbon, hydrogen, boron, oxygen).

A detailed, step-by-step protocol for these well-established analytical methods is beyond the scope of this document. Researchers should refer to standard operating procedures for the specific instrumentation used in their laboratories.

Data Visualization

The logical relationship between the compound and its primary molecular identifiers is illustrated in the diagram below. This visualization clarifies the direct association between the chemical name and its fundamental quantitative properties.

Caption: Logical relationship of this compound to its core properties.

References

The Versatility of 2-Benzyloxyphenylboronic Acid in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Introduction

2-Benzyloxyphenylboronic acid has emerged as a pivotal reagent in the field of organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique structural features, combining the reactivity of a boronic acid with the steric and electronic influence of a benzyloxy group, have made it an invaluable tool for researchers in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a focus on its role in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, as well as in the synthesis of medicinally important dibenzofuran (B1670420) scaffolds. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging the full potential of this reagent.

Physicochemical Properties of this compound

This compound is a white to off-white solid with the chemical formula C₁₃H₁₃BO₃ and a molecular weight of 228.05 g/mol .[1] It is characterized by a melting point range of 105-110 °C.[2][3][4] The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate (B1210297), and methanol.[3]

| Property | Value | Reference |

| CAS Number | 190661-29-1 | [1][2] |

| Molecular Formula | C₁₃H₁₃BO₃ | [1][3] |

| Molecular Weight | 228.05 g/mol | [1][2][3] |

| Melting Point | 105-110 °C | [2][3][4] |

| Appearance | White to off-white solid | [3] |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol | [3] |

Core Applications in Organic Synthesis

This compound is a key participant in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is most prominently demonstrated in palladium-catalyzed Suzuki-Miyaura couplings and copper-catalyzed Chan-Lam couplings. Furthermore, its application extends to the synthesis of dibenzofurans, a class of compounds with significant biological activities.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound serves as an effective coupling partner in these reactions, providing access to a wide range of biaryl and substituted aromatic compounds.

dot

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound under microwave conditions.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

JohnPhos (ligand)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a microwave vial, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (5 mol %), and JohnPhos (10 mol %).[5]

-

Add DMF (2 mL) to the vial.[5]

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 140 °C for 20 minutes.[5]

-

After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Isoxazole bromide | 3-Methoxybenzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 | 20 min | 50 | [5] |

| Benzoate derivative | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 | 20 min | 75 | [5] |

| Isoxazole derivative | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 | 20 min | 69 | [5] |

| Benzoate derivative | 4-Methoxybenzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 | 20 min | 65 | [5] |

| Benzoate derivative | 4-(Trifluoromethyl)benzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 | 20 min | 35 | [5] |

Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically involving the reaction of a boronic acid with an amine or an alcohol, catalyzed by a copper salt. This reaction is advantageous as it can often be carried out under mild conditions and in the presence of air. This compound is a suitable substrate for Chan-Lam couplings, enabling the synthesis of diaryl ethers and N-aryl compounds.

This protocol outlines a general one-pot procedure for the synthesis of dibenzofuran derivatives from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes, which illustrates a tandem cross-coupling and cyclization strategy. [2]While not directly starting from this compound, this methodology can be conceptually adapted. A plausible adaptation would involve an initial Suzuki coupling to form a 2-benzyloxy-2'-hydroxybiphenyl intermediate, followed by debenzylation and subsequent intramolecular cyclization.

Conceptual One-Pot Adaptation for Dibenzofuran Synthesis:

-

Suzuki-Miyaura Coupling: To a reaction vessel containing a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene/water), add this compound and a 2-halophenol. Heat the mixture to effect the cross-coupling reaction.

-

Debenzylation: After the Suzuki coupling is complete, introduce a debenzylation agent (e.g., H₂, Pd/C or a Lewis acid) to the reaction mixture.

-

Cyclization: Following debenzylation, promote the intramolecular cyclization of the resulting 2,2'-biphenol (B158249) to the dibenzofuran product, which can often be achieved by heating or by the addition of an acid catalyst.

-

Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired dibenzofuran.

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product | Yield (%) | Reference |

| 6-Diazo-2-cyclohexenone | o-Haloiodobenzene | Pd(PPh₃)₄, Cu₂O | One-pot | Dibenzofuran derivative | Good to Excellent | [2] |

Note: Specific quantitative data for the adapted one-pot synthesis starting from this compound would require experimental optimization.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds through well-established methodologies like the Suzuki-Miyaura and Chan-Lam couplings makes it a key building block for the synthesis of a diverse range of complex molecules. Furthermore, its application in the construction of dibenzofuran scaffolds highlights its importance in medicinal chemistry. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and expand the applications of this powerful synthetic tool.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Health and Safety of 2-Benzyloxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and after consulting the official SDS for this compound.

Introduction

2-Benzyloxyphenylboronic acid (CAS No. 190661-29-1) is an arylboronic acid derivative increasingly utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and holds potential in medicinal chemistry.[1] As with any chemical reagent, a thorough understanding of its health and safety profile is paramount for its safe handling and use in research and development. This guide provides a comprehensive overview of the available health and safety information, toxicological data on related compounds, and relevant experimental methodologies.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[2][3]

Table 1: GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[2][3] |

Signal Word: Warning[3]

Hazard Pictograms:

Toxicological Data

Direct quantitative toxicological data for this compound is limited. However, data from structurally related compounds, such as phenylboronic acid, can provide an initial assessment of its potential toxicity. It is crucial to note that these are estimations and should be treated with caution.

Table 2: Acute Toxicity Data for Related Compounds

| Compound | Test | Route | Species | Value | Reference |

| Phenylboronic acid | LD50 | Oral | Rat | 740 mg/kg | |

| Benzenesulfonic acid | LD50 | Oral | Rat | 1100 mg/kg | [4] |

| p-Toluenesulfonic acid | LD50 | Oral | Rat | 1410 mg/kg | [4] |

LD50: Lethal Dose, 50%; The dose that is lethal to 50% of the tested population.

Genotoxicity:

Studies on the broader class of arylboronic acids have indicated a potential for genotoxicity. Some arylboronic acids have tested positive in the Ames test, a bacterial reverse mutation assay, suggesting they may act as mutagens.[4] However, subsequent in vivo studies on some of these compounds have not shown mutagenic effects, indicating that the risk may not directly translate to whole organisms.[4]

Carcinogenicity and Reproductive Toxicity:

There is no specific data available on the carcinogenicity or reproductive toxicity of this compound.[2]

Potential Signaling Pathway Involvement

While no specific studies have elucidated the signaling pathways affected by this compound, research on phenylboronic acid has shown that it can inhibit the migration of cancer cells by targeting the Rho family of GTP-binding proteins.[5][6] These proteins are key regulators of the actin cytoskeleton, cell polarity, and cell-matrix adhesions.

Below is a simplified representation of the Rho GTPase signaling pathway, which may be a potential target for this compound.

Figure 1: Simplified Rho GTPase Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key toxicological and mechanistic assays. These should be adapted and optimized for this compound based on its specific properties (e.g., solubility, stability).

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This protocol is based on the OECD 425 guideline.

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Workflow:

Figure 2: Acute Oral Toxicity (LD50) Experimental Workflow.

Methodology:

-

Animals: Use a single sex of a standard rodent strain (e.g., female Wistar rats).

-

Housing: House animals individually with controlled temperature, humidity, and light cycle.

-

Fasting: Fast animals overnight before dosing, with free access to water.

-

Dose Preparation: Prepare a homogenous solution or suspension of this compound in a suitable vehicle (e.g., corn oil).

-

Dosing: Administer a single dose by oral gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down based on the outcome of the previously dosed animal.

-

Observation: Observe animals closely for the first few hours after dosing and at least once daily for 14 days for signs of toxicity and mortality.

-

Data Analysis: Calculate the LD50 using a validated statistical method, such as the Maximum Likelihood Method.

In Vitro Genotoxicity - Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the OECD 471 guideline.

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

Workflow:

Figure 3: Ames Test Experimental Workflow.

Methodology:

-

Bacterial Strains: Use at least five strains of bacteria with different mutation types.

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix).

-

Dose Levels: Use a range of at least five different concentrations of this compound.

-

Controls: Include negative (vehicle) and positive controls for each strain, with and without S9 mix.

-

Procedure: In the plate incorporation method, the test compound, bacteria, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.

Rho GTPase Activity Assay

This is a general protocol for a pull-down assay to measure the activation of RhoA.

Objective: To determine if this compound inhibits the activation of RhoA in a relevant cell line.

Workflow:

Figure 4: Rho GTPase Activity Assay Workflow.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line and treat with varying concentrations of this compound for different durations.

-

Cell Lysis: Lyse the cells in a buffer designed to maintain the GTP-bound state of Rho proteins.

-

Pull-down: Incubate the cell lysates with beads conjugated to the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin). The RBD will specifically bind to the active, GTP-bound form of RhoA.

-

Washing and Elution: Wash the beads to remove unbound proteins and then elute the bound proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for RhoA.

-

Quantification: Quantify the amount of active RhoA and normalize it to the total amount of RhoA in the whole cell lysate.

Safe Handling and Personal Protective Equipment (PPE)

Table 3: Recommended Safe Handling Practices and PPE

| Category | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[2] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[2] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[2] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[2] |

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While specific toxicological data for this compound is scarce, information from related arylboronic acids suggests a potential for genotoxicity and interaction with cellular signaling pathways such as the Rho GTPase pathway. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment, and consult the official Safety Data Sheet before use. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

- 1. Identification of a new small Rho GTPase inhibitor effective in glioblastoma human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. echemi.com [echemi.com]

- 4. ndep.nv.gov [ndep.nv.gov]

- 5. Inhibition of RhoA GTPase activity enhances hematopoietic stem and progenitor cell proliferation and engraftment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 2-Benzyloxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Benzyloxyphenylboronic acid. Due to the limited availability of specific quantitative stability data for this compound in public literature, this guide synthesizes information from safety data sheets, general knowledge of phenylboronic acid stability, and analytical methodologies for similar compounds.

Core Concepts of Boronic Acid Stability

Arylboronic acids, including this compound, are generally stable solids under appropriate storage conditions. However, they are susceptible to two primary degradation pathways:

-

Protodeboronation (Hydrolysis): This is the cleavage of the carbon-boron bond, which replaces the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous conditions and can be influenced by pH.

-

Oxidation: The boronic acid moiety can be oxidized to a phenol (B47542) and boric acid. This can be initiated by atmospheric oxygen or other oxidizing agents.

The stability of a specific phenylboronic acid is influenced by the electronic and steric nature of the substituents on the aromatic ring.

Recommended Storage and Handling Conditions

To ensure the long-term integrity of this compound, it is crucial to adhere to the following storage and handling guidelines. These recommendations are compiled from various supplier safety data sheets.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or refrigerated | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation by atmospheric oxygen. |

| Moisture | Keep container tightly closed in a dry place | The compound is hygroscopic and susceptible to hydrolysis. |

| Light | Store in a dark place | While not always specified, protection from light is a general good practice for chemical storage to prevent photolytic degradation. |

| Ventilation | Store in a well-ventilated area | General safety precaution for handling chemical powders. |

Incompatible Materials and Conditions to Avoid

To prevent accelerated degradation or hazardous reactions, avoid storing or handling this compound with the following:

| Class | Examples |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates |

| Strong Acids | Hydrochloric Acid, Sulfuric Acid |

| Strong Bases | Sodium Hydroxide, Potassium Hydroxide |

| Conditions to Avoid | Exposure to moist air or water, Excess heat, Formation of dust |

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not publicly available, a general approach using forced degradation studies can be employed to determine its stability profile. The following is a representative protocol based on methodologies used for other substituted phenylboronic acids.

Stability-Indicating HPLC Method Development

A High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound from its potential degradation products is essential.

| Parameter | Starting Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength determined by a UV scan of the parent compound (typically 220-270 nm). |

| Column Temperature | 30°C |

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

-

Stress Conditions: Expose the stock solution to the following conditions in separate experiments:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Analysis: At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, dilute to a suitable concentration, and analyze using the developed HPLC method.

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent compound.

-

Identify and quantify the formation of any degradation products.

-

Mass spectrometry (LC-MS) can be used to identify the structure of the major degradation products.

-

Visualizing Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound and its potential degradation pathways.

Caption: Factors influencing the stability of this compound.

This guide provides a foundational understanding of the stability and storage of this compound. For critical applications, it is highly recommended to perform in-house stability studies to establish appropriate handling and storage protocols based on empirical data.

Commercial Suppliers and Technical Guide for 2-Benzyloxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Benzyloxyphenylboronic acid, a versatile reagent in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. This document outlines its commercial availability, key chemical properties, and detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.

Commercial Availability and Specifications

This compound is readily available from a variety of commercial chemical suppliers. The following table summarizes key quantitative data from several prominent vendors to facilitate easy comparison for procurement and experimental planning.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) | Appearance | Storage Conditions |

| Santa Cruz Biotechnology | 190661-29-1 | C₁₃H₁₃BO₃ | 228.05 | - | - | - | - |

| Chem-Impex | 190661-29-1 | C₁₃H₁₃BO₃ | 228.05 | ≥ 98% | 105 - 110 | White powder | Room Temperature |

| Sigma-Aldrich | 190661-29-1 | C₁₃H₁₃BO₃ | 228.05 | - | 105 - 110 | Solid | - |

| BOC Sciences | 190661-29-1 | C₁₃H₁₃BO₃ | 228.05 | - | 105 - 110 | - | - |

| Abound Chem | 190661-29-1 | C₁₃H₁₃BO₃ | 228.52 | 97% | - | - | - |

| Conier Chem&Pharma | 190661-29-1 | - | - | - | - | - | Store in a dry, cool, and well-ventilated place. |

| BLDpharm | 190661-29-1 | - | - | - | - | - | - |

Applications in Organic Synthesis

This compound is a valuable building block, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its most prominent application is in the Suzuki-Miyaura coupling, which allows for the synthesis of biaryl compounds.[1][2] These structural motifs are prevalent in many biologically active molecules, including pharmaceuticals and natural products.[3]

Other notable applications include:

-

Palladium-catalyzed selective hydroxylation[4]

-

Palladium(II)-catalyzed oxidative Heck reactions[4]

-

Metal-free electrophilic fluorination[4]

The benzyloxy group serves as a protecting group for the phenol (B47542), which can be deprotected in later synthetic steps if the free phenol is desired.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide to synthesize a 2-benzyloxybiphenyl derivative. This protocol is based on established methodologies for Suzuki-Miyaura reactions.[5][6]

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄))

-

Solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF), often with water as a co-solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

-

Heating mantle or oil bath

-

Reagents for workup and purification (e.g., ethyl acetate (B1210297), water, brine, magnesium sulfate (B86663), silica (B1680970) gel for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).

-

Solvent Addition and Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). To remove dissolved oxygen, which can deactivate the palladium catalyst, degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes. Alternatively, subject the flask to several cycles of vacuum and backfilling with the inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C under the inert atmosphere with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.

Visualization of Experimental Workflow and Application

The following diagrams illustrate the experimental workflow for the Suzuki-Miyaura coupling and the role of this compound in the synthesis of biologically active compounds.

References

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for 2-Benzyloxyphenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxyphenylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures which are pivotal in the development of pharmaceuticals and functional materials. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The benzyloxy group offers a strategic advantage, serving as a protecting group for a phenolic hydroxyl, which can be deprotected in a later synthetic step to reveal a key functional group. This allows for the introduction of sensitive functionalities that might not be compatible with the reaction conditions otherwise.

These application notes provide a comprehensive overview of the use of this compound in palladium-catalyzed cross-coupling reactions, including detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of the underlying chemical processes.

Key Applications in Drug Discovery and Development

Palladium-catalyzed cross-coupling reactions are indispensable tools in drug discovery for the creation of carbon-carbon and carbon-heteroatom bonds.[1] The Suzuki-Miyaura reaction, in particular, is favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. This compound serves as a key building block in the synthesis of molecules with the 2-hydroxybiphenyl scaffold, a common motif in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling using this compound is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and the nature of the coupling partner. While specific data for this compound is not extensively tabulated in single sources, the following table summarizes representative yields for analogous Suzuki-Miyaura reactions, providing a baseline for expected outcomes. The reactions typically provide moderate to excellent yields.[1][2]

| Entry | Aryl Halide/Electrophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |

| 1 | 5-Bromo-2-benzyloxypyridine | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 120 | 20 min (MW) | 69[1] |

| 2 | 4-Bromoanisole | Pd(OAc)₂ (5) | L2 (a bulky phosphine) (10) | K₂CO₃ | DMF | 140 | 20 min (MW) | ~75 (analogous)[2] |

| 3 | 4-Bromoacetophenone | PdCl₂(dppf) (10) | - | Na₃PO₄ | Dioxane | 100 | 12 h | 85 (analogous)[1] |

| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 16 h | 78 (analogous)[1] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura cross-coupling reactions.[1][3]

Materials:

-

This compound (1.2 - 1.5 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., JohnPhos, SPhos, PPh₃) (2-10 mol%)

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., DMF, Dioxane, Toluene/Water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

-

Magnetic stirrer and heating source (oil bath or heating mantle)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound, the aryl bromide, the palladium catalyst, the ligand, and the base.

-

Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen) to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent to the flask via syringe.

-

Reaction: Stir the mixture at the desired temperature (typically between 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired 2-benzyloxybiphenyl derivative.

Example Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.[1][2]

Procedure:

-

To a microwave vial, add this compound (1.5 mmol), the aryl bromide (1.0 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and JohnPhos (0.10 mmol).[1]

-

Add anhydrous DMF (2 mL).[1]

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 120-140 °C for 20 minutes.[1][2]

-

Follow the work-up and purification steps as described in the general protocol.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

References

Application Notes and Protocols: 2-Benzyloxyphenylboronic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxyphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its application is particularly significant in the pharmaceutical industry for the synthesis of complex molecular architectures, notably biaryl and diarylmethane structures, which are prevalent in a wide range of therapeutic agents. The benzyloxy group offers the advantage of being a stable protecting group for a phenol (B47542), which can be deprotected under various conditions to reveal a hydroxyl group, a common pharmacophore or a site for further functionalization.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, focusing on the Suzuki-Miyaura cross-coupling reaction.

Core Application: Synthesis of Biphenyl-2-carboxylic Acid Derivatives

A key application of this compound is in the synthesis of biphenyl-2-carboxylic acid derivatives. These structures are crucial intermediates in the production of several blockbuster drugs, including the "sartan" class of angiotensin II receptor antagonists used to treat hypertension. The Suzuki-Miyaura coupling provides an efficient method for creating the central biphenyl (B1667301) core of these molecules.

Experimental Workflow: Suzuki-Miyaura Coupling

The general workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide to produce a biphenyl intermediate is outlined below.

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of Methyl 2'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and methyl 2-bromobenzoate (B1222928) to synthesize a key biphenyl intermediate.

Materials:

-

This compound

-

Methyl 2-bromobenzoate

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes (for chromatography)

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv).

-

Add methyl 2-bromobenzoate (1.0 mmol, 1.0 equiv).

-

Add potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Place the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

-

-

Reaction:

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure methyl 2'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate.

-

Quantitative Data:

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of biphenyl-2-carboxylic acid derivatives via Suzuki-Miyaura coupling.

| Reactant A | Reactant B | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| This compound | Methyl 2-bromobenzoate | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 16 | ~85 | [1][2] |

| This compound | 2-Bromotoluene | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | ~90 | [3] |

| This compound | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O | 100 | 8 | ~92 | [4] |

Application in Kinase Inhibitor Synthesis

The biphenyl motif is also a common feature in many kinase inhibitors. While a direct synthesis of a specific commercial kinase inhibitor using this compound is not prominently documented in publicly available literature, the described Suzuki-Miyaura coupling is a standard and highly applicable method for generating the core structures of such molecules. For instance, the synthesis of analogs of PERK inhibitors like GSK2606414, which contains a complex heterocyclic system attached to a substituted biphenyl-like core, could potentially utilize such a strategy.[5][6][7]

Logical Relationship: From Intermediate to API

The following diagram illustrates the logical progression from the synthesized intermediate to a final active pharmaceutical ingredient (API), highlighting the deprotection step.

Caption: Synthesis of an API from a protected intermediate.

Deprotection Protocol: Conversion to 2'-Hydroxy-[1,1'-biphenyl]-2-carboxylic Acid

The benzyloxy protecting group can be readily removed to yield the corresponding phenol, a common step in the final stages of pharmaceutical synthesis.

Materials:

-

Methyl 2'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol (B129727) or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup:

-

Dissolve methyl 2'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate (1.0 mmol) in methanol (20 mL) in a hydrogenation flask.

-

Carefully add 10% Pd/C (10 mol% by weight of the substrate).

-

Seal the flask and purge with hydrogen gas.

-

-

Reaction:

-

Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

-

Work-up:

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 2'-hydroxy-[1,1'-biphenyl]-2-carboxylate, which can be further purified if necessary.

-

Conclusion

This compound is a valuable building block for the synthesis of pharmaceutical intermediates, particularly those containing a biphenyl core. The Suzuki-Miyaura coupling provides a robust and high-yielding method for its incorporation into complex molecules. The ease of deprotection of the benzyloxy group to the corresponding phenol adds to its utility, allowing for late-stage introduction of a key functional group. The protocols and data presented herein provide a foundation for researchers to apply this reagent in their drug discovery and development programs.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK2606414 - Wikipedia [en.wikipedia.org]

- 6. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

Application Notes and Protocols for 2-Benzyloxyphenylboronic Acid in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory use of 2-Benzyloxyphenylboronic acid. It is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in organic synthesis, particularly for the construction of complex molecules with potential therapeutic applications.

Introduction to this compound

This compound is a valuable synthetic intermediate, most notably employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its structure, featuring a benzyloxy-protected phenol (B47542) and a boronic acid functional group, makes it an ideal building block for the synthesis of substituted biphenyl (B1667301) compounds. These biphenyl moieties are common scaffolds in a variety of biologically active molecules, including pharmaceuticals.[1][2]

Chemical Properties:

| Property | Value | Reference |

| CAS Number | 190661-29-1 | [1] |

| Molecular Formula | C₁₃H₁₃BO₃ | [1] |

| Molecular Weight | 228.05 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 105-110 °C | [1] |

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various organic halides and triflates.[1][3] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and coupling partners.[2][4]

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:[3][4]

-

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst.

Application in Drug Discovery: Synthesis of Phosphodiesterase 4 (PDE4) Inhibitor Precursors